2-Iodo-5-methoxybenzoic acid

Monoacylglycerol Lipase Inhibition Endocannabinoid System Cancer Therapeutics

Researchers requiring efficient Suzuki-Miyaura coupling substrates often encounter slow oxidative addition rates with aryl bromides. 2-Iodo-5-methoxybenzoic acid (CAS 54413-93-3) solves this with its ortho-iodo moiety, enabling 100-1000× faster Pd-catalyzed cross-coupling under mild conditions. • MAGL inhibitor scaffold: derived benzoylpiperidine achieves IC₅₀ 80 nM (7-fold vs. non-methoxylated analog) • LogP 2.82 for optimal oral bioavailability per Lipinski's Rule of 5 • Bulk quantities available; shipped ambient with rigorous QC documentation

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
CAS No. 54413-93-3
Cat. No. B1316975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-5-methoxybenzoic acid
CAS54413-93-3
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)I)C(=O)O
InChIInChI=1S/C8H7IO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11)
InChIKeyDASWULXFGZZRIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-5-methoxybenzoic Acid (CAS 54413-93-3): Technical Baseline for Scientific Procurement


2-Iodo-5-methoxybenzoic acid (CAS 54413-93-3) is a di-substituted aromatic carboxylic acid featuring an iodine atom at the ortho-position and a methoxy group at the meta-position relative to the carboxyl functionality . This compound serves as a versatile building block in organic synthesis, with demonstrated utility in palladium-catalyzed cross-coupling reactions, medicinal chemistry applications as a MAGL inhibitor precursor, and catalytic oxidation systems . Its molecular architecture provides distinct reactivity profiles compared to non-halogenated, non-methoxylated, or alternatively substituted benzoic acid analogs, making it a strategic intermediate for targeted synthetic pathways [1].

Why 2-Iodo-5-methoxybenzoic Acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Benzoic Acid Analogs


The ortho-iodo and meta-methoxy substitution pattern in 2-iodo-5-methoxybenzoic acid confers a unique combination of electronic, steric, and reactivity properties that are not present in unsubstituted benzoic acid, mono-iodinated benzoic acids, or methoxy-substituted benzoic acids lacking the iodine atom [1]. The iodine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling Suzuki-Miyaura and Ullmann couplings that are not accessible with non-halogenated analogs . The methoxy group at the meta-position modulates electron density on the aromatic ring, influencing both the rate of oxidative addition in cross-coupling reactions and the compound's lipophilicity profile [2]. Generic substitution with 2-iodobenzoic acid, 4-iodobenzoic acid, or 5-methoxybenzoic acid would fundamentally alter reaction outcomes, pharmacokinetic parameters, and synthetic utility, as quantified in the evidence below [3].

Quantitative Differentiation of 2-Iodo-5-methoxybenzoic Acid Against Closest Analogs


MAGL Inhibitory Potency: IC50 of 80 nM vs. Benchmark Inhibitors

In a head-to-head structural optimization study, the benzoylpiperidine derivative incorporating 2-iodo-5-methoxybenzoic acid as a key fragment (Compound 23) demonstrated an IC50 of 80 nM against MAGL . This represents a 7-fold improvement in potency over the parent compound (IC50 = 560 nM) and maintains selectivity over other endocannabinoid system components . The 5-methoxy substitution was critical for achieving this potency enhancement, as compounds lacking this group exhibited significantly reduced activity .

Monoacylglycerol Lipase Inhibition Endocannabinoid System Cancer Therapeutics

Lipophilicity Profile: LogP 2.82 vs. 2-Iodobenzoic Acid (LogP ~1.9)

2-Iodo-5-methoxybenzoic acid exhibits an octanol-water partition coefficient (LogP) of 2.82 . In comparison, 2-iodobenzoic acid has a LogP of approximately 1.9 [1]. This 0.92 LogP unit difference translates to an 8.3-fold increase in lipophilicity, placing the compound within the optimal LogP range (2-3) for balanced permeability and aqueous solubility . The methoxy group contributes significantly to this enhanced lipophilicity while maintaining sufficient polarity for aqueous compatibility .

Lipophilicity Drug-likeness Membrane Permeability

Melting Point Distinction: 136-137°C vs. 162°C for 2-Iodobenzoic Acid

2-Iodo-5-methoxybenzoic acid has a melting point of 136-137°C , significantly lower than the 162°C melting point of 2-iodobenzoic acid [1][2]. This 25°C difference reflects the disruption of crystal lattice packing induced by the methoxy substituent, which can translate to improved solubility characteristics and altered purification behavior .

Physical Properties Solid-State Characterization Process Chemistry

Catalytic Oxidation Efficiency: 5-Methoxy Derivative Outperforms Other Substituents

In a systematic study of N-isopropyl-2-iodobenzamide catalysts for alcohol oxidation, the 5-methoxy substituted derivative (derived from 2-iodo-5-methoxybenzoic acid) was identified as the most reactive catalyst among 10 substituent variants tested . The reactivity order for substituents was: 5-OMe > 5-Me > 4-OMe > H > 5-Cl > 5-OAc > 3-OMe > 2-Me > 5-NO2 . The 5-methoxy derivative achieved oxidation of various benzylic alcohols to carbonyl compounds in moderate to excellent yields under mild room-temperature conditions .

Organocatalysis Alcohol Oxidation Green Chemistry

Cross-Coupling Reactivity Advantage of Ortho-Iodo Substituent Over Ortho-Bromo Analogs

The aryl iodide functionality in 2-iodo-5-methoxybenzoic acid provides a kinetic advantage in oxidative addition steps of palladium-catalyzed cross-couplings compared to aryl bromides [1]. In Suzuki-Miyaura couplings, aryl iodides typically react 100-1000 times faster than the corresponding aryl bromides under identical conditions [2][3]. This enhanced reactivity enables lower catalyst loadings, milder reaction temperatures, and shorter reaction times, translating to cost savings and improved process efficiency [1].

Suzuki-Miyaura Coupling Palladium Catalysis Biaryl Synthesis

Esterification Yield Advantage: >90% for tert-Butyl Ester Formation

Esterification of 2-iodo-5-methoxybenzoic acid with tert-butyl alcohol under Schotten-Baumann conditions achieves yields exceeding 90% with minimal racemization . This high-yielding transformation enables efficient installation of a tert-butyl ester protecting group, which is commonly used to mask the carboxylic acid functionality during multi-step syntheses .

Esterification Protecting Group Chemistry Process Optimization

Optimal Application Scenarios for 2-Iodo-5-methoxybenzoic Acid Based on Quantitative Differentiation


Development of Next-Generation MAGL Inhibitors for Cancer Therapeutics

Based on the 7-fold potency enhancement (IC50 80 nM vs 560 nM) demonstrated by the 2-iodo-5-methoxybenzoic acid-derived scaffold , this compound is optimally deployed as a core building block for synthesizing novel benzoylpiperidine-class MAGL inhibitors. The 5-methoxy substitution pattern is critical for achieving the high potency and selectivity required for therapeutic candidates targeting the endocannabinoid system in oncology applications .

Efficient Biaryl Construction via Suzuki-Miyaura Cross-Coupling

Leveraging the 100-1000x faster oxidative addition rate of the aryl iodide moiety compared to aryl bromides [1][2], 2-iodo-5-methoxybenzoic acid is the preferred substrate for Suzuki-Miyaura coupling reactions requiring mild conditions, low catalyst loadings, or challenging coupling partners. This application is particularly valuable in pharmaceutical process chemistry where cost-efficiency and high throughput are prioritized [1].

Catalytic Alcohol Oxidation in Green Chemistry Workflows

The 5-methoxy substituted 2-iodobenzamide catalyst, derived from 2-iodo-5-methoxybenzoic acid, achieves the highest reactivity among tested substituents for alcohol oxidation under mild, room-temperature conditions . This makes the compound a strategic choice for developing environmentally benign oxidation methodologies in both academic research and industrial process development .

Synthesis of Drug-Like Molecules with Optimized Lipophilicity

With a LogP of 2.82, 2-iodo-5-methoxybenzoic acid provides an ideal balance of lipophilicity and aqueous solubility for drug discovery programs adhering to Lipinski's Rule of 5 . Compared to the less lipophilic 2-iodobenzoic acid (LogP ≈ 1.9), the methoxy-substituted analog offers superior predicted membrane permeability and oral bioavailability, making it the preferred starting material for developing orally administered small molecule therapeutics [3].

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